molecular formula C16H19FN2O4S B2618527 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1235101-06-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2618527
CAS No.: 1235101-06-0
M. Wt: 354.4
InChI Key: LKSNHNPHHNEYTH-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a combination of sulfur, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways or as a potential therapeutic agent.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific receptors or enzymes.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives, fluorophenyl-containing molecules, and sulfur-containing heterocycles.

Uniqueness

The uniqueness of “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4S/c17-13-1-3-14(4-2-13)19-9-12(7-15(19)20)16(21)18-8-11-5-6-24(22,23)10-11/h1-4,11-12H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSNHNPHHNEYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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